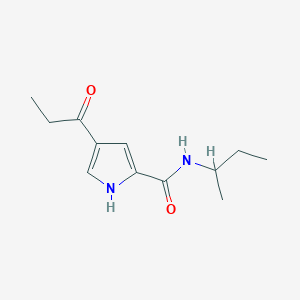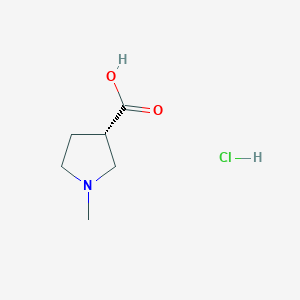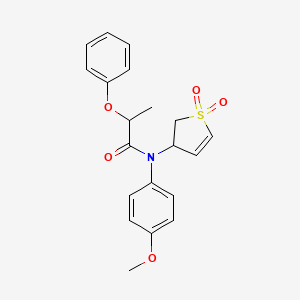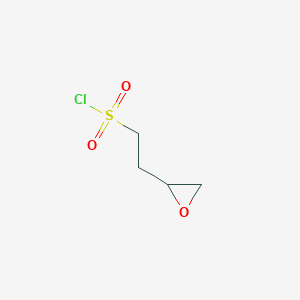
2-(Oxiran-2-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxiran-2-yl)ethane-1-sulfonyl chloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Synthesis Analysis
The synthesis of a similar compound, 3-[2-(oxiran-2-yl)ethyl]-1-{4-[(2-oxiran-2-yl)ethoxy]benzyl}imidazolium bis(trifluoromethane)sulfonimide, was achieved in seven steps with an overall yield of 63% . This ionic liquid monomer is based on an imidazolium core containing a phenoxy moiety and aliphatic chains with a reactive epoxide at both ends . A powerful oxidative agent was successfully used to generate two epoxy functions with only acetone as a byproduct .Molecular Structure Analysis
The molecular structure of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride can be found in various chemical databases . The structure is determined by various factors including its molecular formula, molecular weight, and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride include its melting point, boiling point, density, molecular formula, and molecular weight . These properties can be found in various chemical databases .Applications De Recherche Scientifique
Synthesis of Sec-Alkyl Alcohols and β,γ-Unsaturated Sulfones
A key application of compounds related to 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride is observed in the synthesis of sec-alkyl alcohols and β,γ-unsaturated sulfones. The reaction of 2-alkyl-3-(trimethylsilyl)oxiranes with anions generated from alkyl phenyl sulfones, followed by hydrolysis, leads to the formation of sec-alkyl alcohols. Additionally, treating these adducts with sodium hydroxide under phase-transfer conditions yields allylic alcohols stereospecifically. This method has been further extended to produce β,γ-unsaturated sulfones, providing a versatile route for synthesizing these compounds (Masnyk & Wicha, 1994).
Biodegradable Cationic Esterquat Surfactants
Another research area involves the synthesis and characterization of biodegradable cationic esterquat surfactants, where derivatives of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride play a critical role. These surfactants demonstrate favorable physico-chemical properties such as surface tension, interfacial tension, and emulsion stability, making them useful in various applications (Umapathy et al., 2016).
Solid-Phase Synthesis of Heterocyclic Compounds
The use of polymer-supported sulfonyl chloride, which is closely related to 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride, in the solid-phase synthesis of heterocyclic compounds like 1,3-oxazolidin-2-ones, is another significant application. This method allows for the preparation of compounds with high enantiopurity, which is crucial in drug development and the discovery of new lead compounds (Holte, Thijs, & Zwanenburg, 1998).
Synthesis of Functionalized Crown Ethers
In the field of crown ether chemistry, 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride derivatives serve as valuable building blocks for the synthesis of functionalized crown ethers. The versatility of these compounds in synthesizing diverse crown ether structures highlights their importance in this area of research (Nawrozkij et al., 2014).
Novel Rearrangements and DNA Photo-Cleavage
Additional applications include the reductive cleavage of sulfur-substituted oxiranes, facilitating the formal synthesis of complex molecules like Kumausyne and Kumausallene (Fernández de la Pradilla et al., 2005), and the development of DNA photo-cleavage agents, where derivatives of 2-(Oxiran-2-yl)ethane-1-sulfonyl chloride show promise in biomedical applications (Andreou et al., 2016).
Propriétés
IUPAC Name |
2-(oxiran-2-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3S/c5-9(6,7)2-1-4-3-8-4/h4H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNFFLBZNGTSGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxiran-2-yl)ethane-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-[(3-methylphenyl)methyl]-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2357341.png)
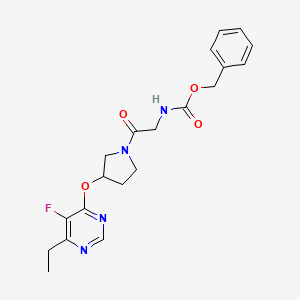
![1-[5-(Furan-2-yl)thiophen-2-yl]-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B2357345.png)

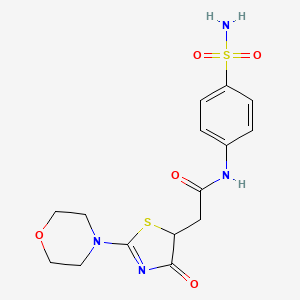
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(p-tolylthio)butanamide](/img/structure/B2357350.png)
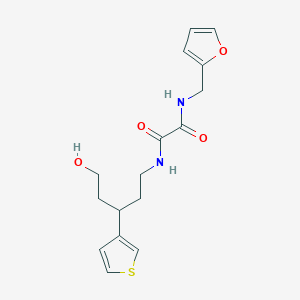
![7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2357352.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2357353.png)
